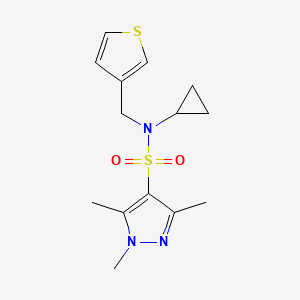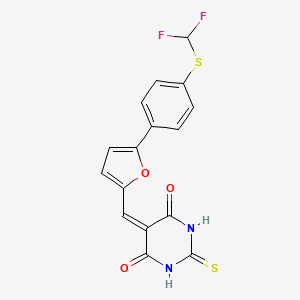
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an organic compound known for its complex structure and potential in various scientific research fields. The compound features multiple functional groups, including a furan ring and a thioxo group, giving it unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione often involves multi-step organic reactions. A typical route includes the preparation of intermediates such as substituted furan and pyrimidine derivatives, followed by their coupling through a series of condensation and cyclization reactions under controlled conditions, often requiring catalysts like palladium or copper, and reagents such as bases or acids.
Industrial Production Methods: In industrial settings, the production of this compound may utilize large-scale batch reactors where temperature, pressure, and reactant concentrations are meticulously controlled. Continuous flow methods may also be employed to optimize yield and purity, often integrating real-time analytical techniques to monitor reaction progress.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Commonly reduced using reagents like sodium borohydride, affecting the thioxo group and converting it to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the phenyl and furan rings.
Common Reagents and Conditions: Typical reagents include Lewis acids and bases, transition metal catalysts, and common organic solvents such as dichloromethane or ethanol. Reaction conditions often range from room temperature to moderate heating, under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products from these reactions can vary widely, from sulfoxide or sulfone derivatives in oxidation reactions to thioethers in reduction processes. Substitution reactions might yield various substituted furans or pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Biologically, it’s researched for its potential biochemical interactions, possibly serving as a ligand in enzyme studies or as a probe in biochemical assays.
Medicine: Medically, the compound could be explored for its therapeutic potential, potentially serving as a lead compound in drug discovery programs targeting specific molecular pathways.
Industry: In industrial applications, it may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is primarily dictated by its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biochemical pathways by binding to active sites on enzymes or receptors, thereby altering their activity.
Comparación Con Compuestos Similares
Comparison: Compared to other compounds with similar structures, this one stands out due to its unique combination of a furan ring and thioxo group, which together influence its reactivity and binding affinity in a distinct manner.
Similar Compounds:5-Phenylfuran derivatives: These have similar furan moieties but differ in their substituent groups, affecting their overall chemical behavior.
Pyrimidine-2-thione derivatives: Share the pyrimidine thioxo core but differ in their functionalized phenyl rings.
This compound’s distinct structure allows for unique interactions and applications across multiple scientific fields.
Propiedades
IUPAC Name |
5-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3S2/c17-15(18)25-10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(21)19-16(24)20-14(11)22/h1-7,15H,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZHRPWPVGADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)
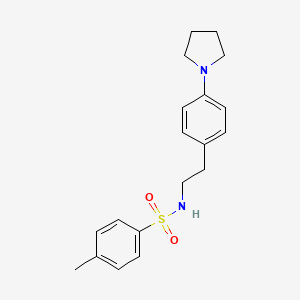
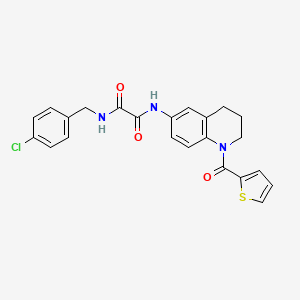
![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
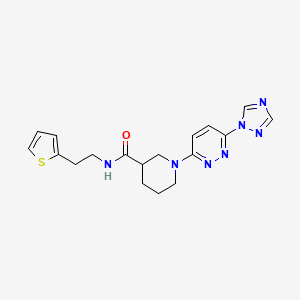
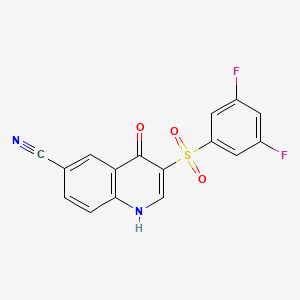
![2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
![6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684751.png)
![ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2684752.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684758.png)
